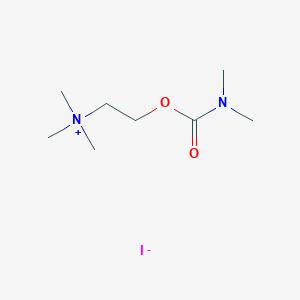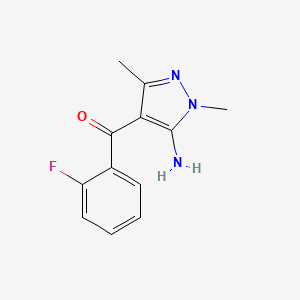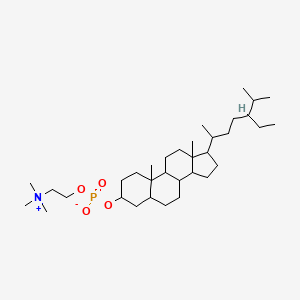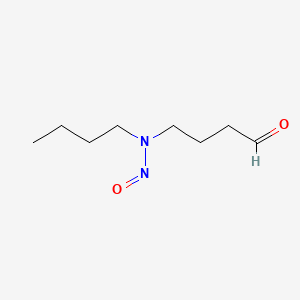
(S)-9-(2,3-二羟丙基)腺嘌呤
描述
(S)-9-(2,3-Dihydroxypropyl)adenine, also known as (S)-9-(2,3-Dihydroxypropyl)adenine, is a useful research compound. Its molecular formula is C8H11N5O2 and its molecular weight is 209.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-9-(2,3-Dihydroxypropyl)adenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-9-(2,3-Dihydroxypropyl)adenine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒剂
“(S)-9-(2,3-二羟丙基)腺嘌呤”已被鉴定为一种新的抗病毒剂 {svg_1}. 对该分子的构象图进行了量子化学计算,热力学上最有利的构象对应于α-核糖构型 {svg_2}.
广谱抗病毒活性
该化合物已显示出广谱抗病毒活性 {svg_3}. 它抑制了包括牛痘病毒、单纯疱疹病毒(1型和2型)、麻疹病毒和水泡性口炎病毒在内的多种 DNA 和 RNA 病毒的体外复制 {svg_4}.
体内功效
除了体外活性外,“(S)-9-(2,3-二羟丙基)腺嘌呤”也已在体内证明有效。 研究发现它可以有效降低鼻内接种水泡性口炎病毒的小鼠的死亡率 {svg_5}.
量子化学计算
“(S)-9-(2,3-二羟丙基)腺嘌呤”分子已成为量子化学计算的研究对象 {svg_6}. 这些计算提供了对该分子构象图的见解 {svg_7}.
3-O-芳基酯的合成
“(S)-9-(2,3-二羟丙基)腺嘌呤”已被用于合成 3-O-芳基酯 {svg_8}. 这种合成是寻找无环核苷类新型抗病毒剂的一部分 {svg_9}.
腺嘌呤和胞嘧啶的烷基化
作用机制
Target of Action
Similar compounds have been shown to interact with toll-like receptor 2 (tlr2), which plays a crucial role in the innate immune system .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to bind to and activate dendritic cells by engaging tlr2 . This interaction can lead to a variety of downstream effects, including the activation of the immune response.
Biochemical Pathways
The engagement of tlr2, as seen with similar compounds, can trigger a cascade of immune responses, including the production of cytokines and the activation of immune cells .
Result of Action
The activation of tlr2 by similar compounds can lead to a variety of immune responses, potentially contributing to their therapeutic effects .
属性
IUPAC Name |
(2S)-3-(6-aminopurin-9-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLQFBVNOFBPRJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969282 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54262-83-8 | |
| Record name | (S)-9-(2,3-Dihydroxypropyl)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54262-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054262838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Methylbenzo[a]pyrene](/img/structure/B1205412.png)






![3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile](/img/structure/B1205422.png)



